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molecular formula C15H19NO3 B1627387 1-(4-(4-Methoxybenzoyl)piperidin-1-yl)ethanone CAS No. 25519-81-7

1-(4-(4-Methoxybenzoyl)piperidin-1-yl)ethanone

Cat. No. B1627387
M. Wt: 261.32 g/mol
InChI Key: NPPKZDZNXIHDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06534522B2

Procedure details

To a suspension of aluminum trichloride (3.40 g, 25.7 mmol) in CS2 (15 mL) were added anisole (1.90 mL, 17.6 mmol) and, portionwise, N-acetylisonipecotoyl chloride (2.40 g, 11.7 mmol). After the addition was complete, the mixture was refluxed for 1 h. The solvent was decanted and the red residue was dissolved in 5% HCl (50 mL) and was extracted with EtOAc (4×30 mL). The combined organic phase was dried and was concentrated under reduced pressure to afford the title compound as a colorless solid (1.8 g, 60%): mp 102-105° C.; 1H NMR (CDCl3) d 1.50-1.75 (m, 1H), 1.70-2.00 (m, 3H), 2.10 (s, 3H), 2.70-2.90 (m, 1H), 3.15-3.30 (m, 1H), 3.40-3.53 (m, 1H), 3.86 (s, 3H), 3.85-4.00 (m, 1H), 4.56 (d, J=13.2 Hz, 1H), 6.94 (d, J=8.7 Hz, 2H), 7.92 (d, J=9.0 Hz, 2H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[C:5]1([O:11][CH3:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:13]([N:16]1[CH2:24][CH2:23][CH:19]([C:20](Cl)=[O:21])[CH2:18][CH2:17]1)(=[O:15])[CH3:14]>C(=S)=S>[C:13]([N:16]1[CH2:17][CH2:18][CH:19]([C:20](=[O:21])[C:8]2[CH:9]=[CH:10][C:5]([O:11][CH3:12])=[CH:6][CH:7]=2)[CH2:23][CH2:24]1)(=[O:15])[CH3:14] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
15 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)(=O)N1CCC(C(=O)Cl)CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was decanted
DISSOLUTION
Type
DISSOLUTION
Details
the red residue was dissolved in 5% HCl (50 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (4×30 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)C(C1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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